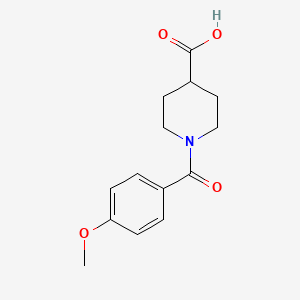

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEVUKYYWCUUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353323 | |

| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510739-83-0 | |

| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Introduction and Significance

This compound is a chemical compound featuring a piperidine-4-carboxylic acid core, also known as isonipecotic acid, where the piperidine nitrogen is acylated with a 4-methoxybenzoyl (anisoyl) group.[1][2] The piperidine scaffold is a foundational structural motif in medicinal chemistry, appearing in a wide array of pharmaceutical agents across neurology, oncology, and infectious diseases.[3][4] The strategic N-substitution on the piperidine ring is a key method for modulating the pharmacological and pharmacokinetic properties of these molecules.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a detailed, field-proven pathway for the synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Retrosynthetic Approach

The most logical and efficient approach to synthesizing this compound is through the formation of the amide bond connecting the two primary fragments of the molecule. A retrosynthetic disconnection of this C-N bond reveals the two key starting materials:

-

Piperidine-4-carboxylic acid (Isonipecotic Acid): A cyclic amino acid that serves as the nucleophilic component.[2]

-

4-Methoxybenzoyl chloride (Anisoyl chloride): An acyl chloride that acts as the electrophilic acylating agent.[5]

The forward reaction is a classic nucleophilic acyl substitution. The secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of anisoyl chloride. This transformation is most effectively achieved using the Schotten-Baumann reaction , a robust and widely used method for the acylation of amines and alcohols.[6][7][8]

Core Principles of the Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides.[8][9] The reaction conditions typically involve a two-phase solvent system, consisting of water and an immiscible organic solvent.[8]

Key Roles of Reagents:

-

The Amine (Nucleophile): Piperidine-4-carboxylic acid provides the secondary amine that attacks the acyl chloride.

-

The Acyl Chloride (Electrophile): Anisoyl chloride provides the electrophilic carbonyl group that is attacked by the amine.

-

The Base: An aqueous base, such as sodium hydroxide (NaOH), is crucial. It serves two primary functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the starting amine.[8][9]

-

Equilibrium Shift: By consuming the acid byproduct, the base drives the reaction equilibrium toward the formation of the amide product.[9]

-

The biphasic nature of the reaction is highly advantageous. The starting materials and the final product typically reside in the organic phase, while the base and the neutralized byproduct (NaCl) remain in the aqueous phase, which greatly simplifies the subsequent workup and purification process.[8]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Quantitative Data and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Piperidine-4-carboxylic acid | 129.16 | 1.0 | Nucleophile |

| 4-Methoxybenzoyl chloride | 170.59 | 1.1 | Acylating Agent |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base |

| Dichloromethane (DCM) | 84.93 | - | Organic Solvent |

| Water (H₂O) | 18.02 | - | Aqueous Solvent |

| Hydrochloric Acid (HCl), conc. | 36.46 | - | Acid for Workup |

Step-by-Step Methodology

-

Preparation of Nucleophile Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.). Stir until a clear solution is obtained. The base deprotonates both the carboxylic acid and the ammonium group, enhancing the nucleophilicity of the piperidine nitrogen.

-

Addition of Acylating Agent: In a separate beaker, dissolve 4-methoxybenzoyl chloride (1.1 eq.) in dichloromethane. Add this organic solution to the vigorously stirring aqueous solution from Step 1.

-

Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower organic (DCM) layer.

-

Wash the remaining aqueous layer with a fresh portion of dichloromethane to remove any unreacted anisoyl chloride and then discard the organic layer.

-

Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise.[3][10]

-

A white precipitate of the desired product, this compound, will form as the carboxylate salt is protonated.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any inorganic salt impurities.

-

-

Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of the target compound.

Scientific Rationale and Protocol Validation

-

Causality of Experimental Choices: The selection of the Schotten-Baumann reaction is deliberate; it is a highly reliable and efficient method for N-acylation that proceeds under mild conditions with high yields.[6][11] The use of a biphasic system is a classic technique that leverages solubility differences to simplify purification, avoiding complex chromatographic methods for the primary isolation step.[8] The critical acidification step in the workup is fundamental to the protocol's success; the product is soluble in its deprotonated (carboxylate) form in the basic aqueous solution, and protonation is required to render it insoluble for collection.[3]

-

Self-Validating System: This protocol incorporates a self-validating checkpoint. The formation of a significant precipitate upon acidification provides a strong visual confirmation that the reaction has proceeded successfully. The identity and purity of the final product can be definitively confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the characteristic signals for the piperidine, benzoyl, and methoxy protons and carbons.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide and carboxylic acid functional groups.

-

This in-depth guide provides a robust, reproducible, and scientifically grounded pathway for the synthesis of this compound, equipping researchers with the necessary knowledge to produce this valuable compound for further investigation.

References

- 1. scbt.com [scbt.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anisoyl chloride - Wikipedia [en.wikipedia.org]

- 6. assets-global.website-files.com [assets-global.website-files.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid (CAS No: 510739-83-0), a key chemical intermediate in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are fundamental to the synthesis of a wide array of pharmacologically active molecules. This document details the physicochemical properties, a robust and logical synthetic pathway with a detailed experimental protocol, and explores the compound's utility as a versatile building block in the development of novel therapeutics. The insights provided are tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), featuring an N-acylation with a 4-methoxybenzoyl (anisoyl) group. This structural combination is significant: the piperidine ring offers a conformationally constrained scaffold, the carboxylic acid serves as a versatile synthetic handle for amide coupling or esterification, and the 4-methoxybenzoyl moiety can influence pharmacokinetic properties and target binding.

While extensive experimental data for this specific intermediate is not widely published, its core properties can be reliably established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 510739-83-0 | [1] |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | - |

| Physical Form | Solid (predicted) | - |

| Purity Specification | ≥95% (typical for commercial grade) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established transformation, a variant of the Schotten-Baumann reaction, provides a high-yielding and scalable route to the target compound.

Causality of Experimental Design

The chosen synthetic strategy is predicated on the nucleophilic nature of the secondary amine on the piperidine ring and the electrophilic nature of the acyl chloride.

-

Starting Materials: Piperidine-4-carboxylic acid (isonipecotic acid) is a readily available and cost-effective starting material.[3] 4-Methoxybenzoyl chloride (anisoyl chloride) is the corresponding acylating agent.

-

Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA), is critical. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine's nitrogen atom, which would render it non-nucleophilic and halt the reaction. An excess of the base is used to drive the reaction to completion.

-

Solvent Choice: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents effectively dissolve the starting materials without participating in the reaction. THF is particularly suitable for reactions involving acid chlorides.

-

Reaction Conditions: The reaction is typically performed at a reduced temperature (0 °C) during the addition of the acyl chloride. This is a crucial control measure to manage the exothermic nature of the acylation, minimizing potential side reactions and ensuring selectivity. Allowing the reaction to proceed to room temperature ensures completion.

Proposed Synthetic Workflow Diagram

References

A Spectroscopic and Structural Elucidation Guide to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive analysis of the spectral data for 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and validated through comparative analysis with structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperidine, a common scaffold in pharmaceutical agents.[1] Its structure features a piperidine ring N-acylated with a 4-methoxybenzoyl group and a carboxylic acid moiety at the 4-position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| IUPAC Name | This compound | |

| CAS Number | 510739-83-0 | [2] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [color="#202124"];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C=O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O"]; C15 [label="CH3"]; C16 [label="C=O"]; O17 [label="OH"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C11 -- O14; O14 -- C15; C4 -- C16; C16 -- O17;

}

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] Due to the rotational isomerism around the amide bond, some signals in the NMR spectra of N-acylpiperidines may appear broadened or as a set of rotameric peaks. For the purpose of this guide, we will consider the time-averaged spectrum.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | ~12.0 | broad singlet | 1H |

| Aromatic (Ha) | ~7.4 | doublet | 2H |

| Aromatic (Hb) | ~6.9 | doublet | 2H |

| Piperidine (Hc, axial) | ~3.8 | multiplet | 2H |

| Piperidine (Hd, equatorial) | ~3.2 | multiplet | 2H |

| Piperidine (He) | ~2.6 | multiplet | 1H |

| Piperidine (Hf) | ~2.0 | multiplet | 2H |

| Piperidine (Hg) | ~1.8 | multiplet | 2H |

| Methoxy (-OCH₃) | ~3.8 | singlet | 3H |

Interpretation:

-

The downfield signal around 12.0 ppm is characteristic of a carboxylic acid proton.

-

The aromatic protons on the 4-methoxybenzoyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the methoxy group.

-

The piperidine protons exhibit complex multiplets due to axial and equatorial positions and coupling with neighboring protons. The protons adjacent to the nitrogen (Hc and Hd) are shifted downfield due to the electron-withdrawing effect of the amide group.

-

The methoxy protons appear as a sharp singlet at approximately 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-COOH) | ~178 |

| Amide carbonyl (C=O) | ~170 |

| Aromatic (C-O) | ~162 |

| Aromatic (quaternary) | ~128 |

| Aromatic (CH) | ~129, ~114 |

| Piperidine (C-N) | ~45, ~40 |

| Piperidine (C-COOH) | ~42 |

| Piperidine (CH₂) | ~28 |

| Methoxy (-OCH₃) | ~55 |

Interpretation:

-

The two carbonyl carbons, from the carboxylic acid and the amide, are expected at the most downfield positions.

-

The aromatic carbons show distinct signals for the methoxy-substituted carbon, the quaternary carbon attached to the carbonyl, and the protonated carbons.

-

The piperidine carbons appear in the aliphatic region, with those adjacent to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3000-2850 | Medium | C-H stretch | Alkane |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1630 | Strong | C=O stretch | Amide (Amide I band) |

| 1600, 1510 | Medium | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |

Interpretation:

-

A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[6]

-

The strong, sharp peak around 1710 cm⁻¹ is attributed to the carbonyl stretch of the carboxylic acid.[6]

-

The amide carbonyl (Amide I) band is expected to appear around 1630 cm⁻¹, which is a lower frequency than a typical ketone due to resonance.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |

| 263 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [CH₃O-C₆H₄-CO]⁺ (4-methoxybenzoyl cation) |

| 128 | Moderate | [M - C₇H₇O₂]⁺ (Loss of 4-methoxybenzoyl group) |

| 107 | Moderate | [CH₃O-C₆H₄]⁺ (Loss of CO from 4-methoxybenzoyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 263, corresponding to the molecular weight of the compound.

-

The most prominent peak in the spectrum is predicted to be at m/z 135, resulting from the stable 4-methoxybenzoyl cation formed by cleavage of the amide bond. This is a characteristic fragmentation for N-benzoyl compounds.

-

Another significant fragmentation pathway involves the loss of the 4-methoxybenzoyl radical to give a fragment at m/z 128.

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are generalized protocols for the analytical techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectral data and fragmentation patterns discussed in this guide serve as a valuable reference for researchers working with this compound and its analogs. The detailed methodologies ensure the reproducibility and reliability of the analytical results, upholding the principles of scientific integrity.

References

An In-depth Technical Guide to the Solubility of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. The intricate interplay of its structural features—a lipophilic benzoyl group, a polar piperidine ring, and an ionizable carboxylic acid moiety—dictates its behavior in various solvent systems. This document elucidates the theoretical principles governing its solubility, offering predictive insights for researchers. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring scientific rigor and reproducibility. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a promising therapeutic agent from the laboratory to clinical application is fraught with challenges, with solubility emerging as a critical determinant of success. A compound's ability to dissolve in a solvent system directly impacts its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This compound, with its multifaceted chemical architecture, presents a compelling case study in understanding and navigating the complexities of solubility. The presence of both hydrogen bond donors and acceptors, coupled with an ionizable functional group, suggests a nuanced solubility profile that is highly dependent on the surrounding chemical environment. A thorough comprehension of these characteristics is paramount for its effective utilization in preclinical and clinical research.

Physicochemical Properties of this compound

A molecule's inherent physicochemical properties are the foundation upon which its solubility behavior is built. While experimental data for this compound is not extensively available in public literature, we can infer key parameters based on its structural components and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | This compound | 1-Benzoylpiperidine-4-carboxylic acid[1] | 1-Benzylpiperidine-4-carboxylic acid[2] |

| Molecular Formula | C₁₄H₁₇NO₄ | C₁₃H₁₅NO₃ | C₁₃H₁₇NO₂ |

| Molecular Weight | 263.29 g/mol | 233.26 g/mol | 219.28 g/mol |

| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | ~4.5 - 5.0 | ~4.5 - 5.0 |

| Predicted logP | ~1.5 - 2.5 | ~1.0 - 2.0 | ~1.8 |

Note: Predicted values are estimated based on the chemical structure and established physicochemical principles.

The carboxylic acid moiety is the primary acidic functional group, with an estimated pKa in the range of 4.5 to 5.0. This indicates that the molecule's ionization state, and consequently its solubility in aqueous media, will be highly sensitive to pH. The predicted octanol-water partition coefficient (logP) suggests a moderate degree of lipophilicity, arising from the benzoyl and piperidine ring structures.

Theoretical Framework for Solubility

The solubility of this compound is governed by fundamental chemical principles, primarily the "like dissolves like" paradigm and the influence of pH on ionizable groups.

The "Like Dissolves Like" Principle

This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the strength of the intermolecular forces between them.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, possess permanent dipoles and can engage in hydrogen bonding. They are effective at dissolving polar solutes.

-

Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes.

This compound possesses both polar (carboxylic acid, amide carbonyl, methoxy group) and nonpolar (aromatic ring, piperidine ring) regions, suggesting it will exhibit a degree of solubility in a range of solvents with varying polarities.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid group of the target molecule is a weak acid, capable of donating a proton to form a carboxylate anion. This equilibrium is governed by the pH of the solution.

Figure 1: Ionization Equilibrium of this compound

Caption: Ionization equilibrium shifts with pH, impacting aqueous solubility.

At a pH below its pKa, the carboxylic acid will exist predominantly in its neutral, protonated form (R-COOH). This form is less polar and therefore less soluble in water. Conversely, at a pH above its pKa, the molecule will be deprotonated to its carboxylate anion form (R-COO⁻). The introduction of a charge significantly increases the molecule's polarity and its ability to interact favorably with polar water molecules, leading to a substantial increase in aqueous solubility.

Predicted Solubility Profile in Common Solvents

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7), Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can participate in hydrogen bonding with the solvent. Aqueous solubility is highly pH-dependent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating both the polar and nonpolar regions of the molecule. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polarity that can accommodate the different structural motifs of the molecule. |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the benzoyl group of the solute through π-π stacking. |

| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between the solute and hexane will result in poor solvation. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Figure 2: Shake-Flask Solubility Determination Workflow

Caption: A stepwise workflow for the shake-flask solubility determination.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visible excess of solid should remain to ensure saturation.

-

Accurately pipette a known volume of each test solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

-

Conclusion

The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent system. This guide has provided a theoretical framework for understanding its solubility behavior, highlighting the importance of polarity and pH. The predicted qualitative solubility profile serves as a valuable starting point for experimental design. The detailed shake-flask protocol presented herein offers a robust methodology for obtaining accurate and reproducible quantitative solubility data, which is indispensable for the successful advancement of this compound in drug development pipelines.

References

Discovery and history of N-substituted piperidine compounds

An In-Depth Technical Guide to the Discovery and History of N-Substituted Piperidine Compounds

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals.[1][2][3][4] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the precise tuning of physicochemical and pharmacological properties. This guide provides a comprehensive exploration of N-substituted piperidine compounds, tracing their journey from discovery in natural alkaloids to their current status as indispensable building blocks in modern drug development. We will delve into the historical context, examine the evolution of synthetic methodologies with an emphasis on the causality behind experimental choices, and detail key protocols for their preparation.

The Genesis of a Scaffold: From Pepper to Benchtop

The story of piperidine begins not in a laboratory, but in the spice trade. The pungent flavor of black pepper is primarily due to the alkaloid piperine . In 1850, the Scottish chemist Thomas Anderson, followed independently by French chemist Auguste Cahours in 1852, first isolated the core piperidine heterocycle by reacting piperine with nitric acid.[5] This discovery unveiled a fundamental six-membered nitrogen-containing saturated ring, (CH₂)₅NH, that would become a cornerstone of organic and medicinal chemistry.

The piperidine motif is abundant in nature, often as part of complex N-substituted alkaloids with potent biological activities.[5][6][7][8] These natural products served as the first inspiration for chemists and pharmacologists, showcasing the diverse therapeutic potential of this structural class.

Notable Natural Piperidine Alkaloids:

-

Coniine: A toxic alkaloid from poison hemlock, notorious for its role in the death of Socrates.[5]

-

Solenopsin: The fiery toxin found in fire ant venom.[5]

-

Lobeline: Found in Indian tobacco, it has been investigated for various therapeutic uses.[5]

-

Piperine: The compound that gave the heterocycle its name, it is responsible for the spiciness of black pepper and has been studied for its ability to enhance the bioavailability of other drugs.[5][9][10]

The Synthetic Challenge: Forging the N-Substituted Piperidine Bond

The creation of N-substituted piperidines can be broadly approached in two ways: by functionalizing the nitrogen of a pre-formed piperidine ring or by constructing the ring with the N-substituent already incorporated. The former approach is often more direct and versatile for drug discovery applications.

Pathway I: Hydrogenation of Pyridines

The most common industrial route to the parent piperidine ring is the hydrogenation of pyridine.[5] This dearomatization is challenging due to the high aromatic stability of the pyridine core and potential catalyst poisoning by the basic nitrogen atom.[11]

-

Industrial Method: Typically involves hydrogenation over a molybdenum disulfide catalyst at high temperatures and pressures.[5]

-

Laboratory Scale: A wide variety of catalysts have been developed for milder and more selective transformations, including rhodium, ruthenium, and platinum-based systems (e.g., PtO₂).[1][12][13] The choice of catalyst is critical for achieving high diastereoselectivity when reducing substituted pyridines. For example, rhodium(I) complexes have been used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[1]

Pathway II: Direct N-Alkylation of the Piperidine Core

For researchers in drug development, direct functionalization of the piperidine nitrogen is a cornerstone of library synthesis. It allows for the rapid introduction of diverse substituents to explore structure-activity relationships (SAR).

2.2.1. Direct Alkylation with Alkyl Halides

The reaction of piperidine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base is a classical method for forming a C-N bond.

-

Causality: The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. A non-nucleophilic base is required to scavenge the H-X byproduct.

-

Limitations: This method is often plagued by over-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents. Therefore, it is most effective for generating specific target molecules rather than for high-throughput synthesis.

2.2.2. Reductive Amination: The Method of Choice

Reductive amination is arguably the most versatile and widely used method for N-alkylation in medicinal chemistry.[14][15][16] It involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

-

Trustworthiness & Control: This two-step, one-pot process offers superior control over the reaction compared to direct alkylation. The choice of a mild reducing agent that selectively reduces the C=N⁺ bond of the iminium ion without reducing the starting carbonyl compound is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this reason.[17][18] The borane-pyridine complex (BAP) is another excellent, less toxic alternative to cyanide-containing reagents like NaCNBH₃.[14]

-

Mechanism Rationale: The reaction is typically performed under mildly acidic conditions. The acid catalyzes the initial condensation of the amine and carbonyl to form a carbinolamine, followed by dehydration to the key iminium intermediate. The hydride reagent then attacks the electrophilic carbon of the iminium ion to yield the final N-substituted product.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol provides a self-validating, field-proven methodology for the synthesis of an N-alkylated piperidine, a common workflow in drug discovery labs.

Objective: To synthesize N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

-

Piperidine (1.0 eq.)

-

Benzaldehyde (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[17]

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.0 eq.) and the anhydrous solvent (DCM).

-

Reagent Addition: Add benzaldehyde (1.1 eq.) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). The acid is critical for catalyzing iminium ion formation, especially with less reactive ketones.[17][18]

-

Iminium Formation: Stir the mixture at room temperature for 30 minutes. This allows for the equilibrium between the starting materials and the iminium ion to be established.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise. Causality: Adding the reducing agent in portions helps to control any potential exotherm and ensures a steady reduction of the iminium ion as it is formed.

-

Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed (typically 4-12 hours).

-

Work-up (Quenching): Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.

Pharmacological Significance and Modern Applications

The N-substituted piperidine scaffold is a dominant feature in modern pharmaceuticals due to its ability to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and enhance binding to biological targets. The nitrogen atom, which is typically protonated at physiological pH, can form crucial ionic interactions with target proteins.

| Therapeutic Area | Example Drug Class / Compound | Role of N-Substituted Piperidine |

| Central Nervous System (CNS) | Antipsychotics (e.g., Melperone), Opioid Analgesics (e.g., Fentanyl) | The N-substituent is often crucial for receptor binding and can be modified to tune potency, selectivity, and blood-brain barrier penetration.[1][19] |

| Oncology | Doxorubicin, PROTACs | In PROTACs, a piperidine-2,6-dione moiety acts as a powerful ligand for the E3 ligase cereblon, essential for their mechanism of action.[20][21] |

| Infectious Diseases | HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | N-substituted piperidines can be used to explore the chemical space around the entrance channel of the HIV-1 reverse transcriptase enzyme.[22] |

| Metabolic Disorders | Antidiabetic agents (e.g., Voglibose) | The piperidine ring can mimic the structure of carbohydrates, acting as an inhibitor of enzymes like alpha-glucosidase.[21] |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil) | N-benzyl-piperidine moieties are common in multipotent molecules designed to inhibit AChE and provide antioxidant effects.[2] |

The continuous development of novel synthetic methods, such as combining biocatalytic oxidation with radical cross-coupling, is further expanding access to previously inaccessible N-substituted piperidine analogues, promising to accelerate the discovery of next-generation therapeutics.[23]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine synthesis [organic-chemistry.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. thieme-connect.de [thieme-connect.de]

- 20. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijnrd.org [ijnrd.org]

- 22. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

A Technical Guide to the In Silico Target Prediction of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract

In the landscape of contemporary drug discovery, the identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step. This guide provides an in-depth technical framework for the in silico prediction of biological targets for the compound 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. In the absence of direct experimental bioactivity data for this specific molecule, this document outlines a multi-pronged computational strategy, leveraging both ligand-based and structure-based methodologies. We will explore the causal logic behind selecting specific predictive tools and databases, detail validated protocols for their use, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to generate robust, experimentally testable hypotheses about the mechanism of action and potential therapeutic applications of novel chemical entities.

Introduction: The Challenge of Target Deconvolution

The journey from a promising small molecule to a therapeutic agent is contingent on understanding its interactions within a biological system. The molecule at the center of this guide, this compound, represents a common challenge in early-stage drug discovery: a synthetically accessible compound with potential pharmacophoric features, yet with an unknown biological target profile. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, while the methoxybenzoyl moiety is present in various bioactive compounds, including the nootropic agent Aniracetam, which is known to modulate cholinergic, dopaminergic, and serotonergic systems[1][2]. This structural similarity provides a tantalizing, albeit speculative, starting point.

In silico target prediction, or "target fishing," has emerged as an indispensable tool to navigate this uncertainty. By harnessing vast repositories of biological and chemical data, computational methods can rapidly generate hypotheses about a molecule's polypharmacology, potential off-target effects, and opportunities for drug repositioning.[3][4] This guide will present a systematic and logical workflow, integrating several orthogonal computational approaches to build a comprehensive and reliable target profile for this compound.

Foundational Strategy: A Multi-Pillar Approach to Target Prediction

No single in silico method is infallible. A robust predictive strategy relies on the convergence of evidence from multiple, mechanistically distinct approaches. Our investigation will be built on two primary pillars: ligand-based methods, which leverage the principle of chemical similarity, and structure-based methods, which are grounded in the principles of molecular recognition and binding thermodynamics.

Diagram 1: Overall In Silico Target Prediction Workflow

A high-level overview of the multi-pronged strategy.

References

The Strategic Integration of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient paradigm for the identification of high-quality lead compounds. This guide provides an in-depth technical exploration of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid as a prototypical fragment for FBDD campaigns. We will dissect its physicochemical properties in the context of established fragment criteria, delineate its synthetic accessibility, and provide comprehensive, field-proven protocols for its integration into screening and hit-to-lead optimization workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of FBDD through the strategic application of well-designed, three-dimensional molecular fragments.

The Philosophy of Fragment-Based Drug Discovery: Building Leads from the Ground Up

Conventional high-throughput screening (HTS) often involves testing large libraries of complex, drug-like molecules in the hopes of finding a potent binder. In contrast, FBDD operates on the principle of identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial interactions, though weak, are often highly efficient in terms of binding energy per atom. The core philosophy of FBDD is that these simple, well-understood binding events provide a more rational and efficient starting point for building a high-affinity lead compound through subsequent chemical elaboration.[2]

A successful FBDD campaign hinges on several key pillars:

-

A High-Quality Fragment Library: The fragments themselves must be carefully selected to maximize chemical diversity while adhering to certain physicochemical property guidelines, most notably the "Rule of Three."[3]

-

Sensitive Biophysical Screening Techniques: Since fragment-target interactions are typically in the high micromolar to millimolar range, highly sensitive techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are required for their detection.[4][5][6]

-

Structure-Guided Optimization: The structural elucidation of the fragment-target complex is paramount. This information reveals the precise binding mode and identifies vectors for chemical modification, enabling a rational, structure-guided evolution from a low-affinity hit to a potent lead.[7]

Profiling this compound as an Archetypal Fragment

The selection of fragments is a critical determinant of an FBDD campaign's success. An ideal fragment should possess a balance of molecular complexity and simplicity, offering sufficient structural information to guide optimization without being overly elaborate. This compound emerges as a compelling candidate for inclusion in a fragment library.

Physicochemical Properties and Adherence to the "Rule of Three"

The "Rule of Three" provides a set of guidelines for desirable fragment properties to ensure good aqueous solubility and a higher probability of forming high-quality interactions.[8][9] Let's analyze this compound against these criteria.

| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |

| Molecular Weight | 263.29 g/mol | < 300 Da | Yes |

| cLogP | 1.45 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 3 | No |

| Rotatable Bonds | 3 | ≤ 3 | Yes |

While the number of hydrogen bond acceptors is four, slightly exceeding the guideline, this is not a strict disqualifier. The presence of the carboxylic acid and the amide carbonyl provides well-defined hydrogen bonding opportunities, which can be invaluable for anchoring the fragment in a binding pocket. The overall profile of the molecule is highly favorable for a fragment, suggesting good solubility and a high likelihood of forming efficient interactions.

Structural Features and Synthetic Tractability

The structure of this compound is rich with features that make it an attractive fragment:

-

Three-Dimensionality: The saturated piperidine ring provides a rigid, three-dimensional scaffold, which is increasingly sought after in FBDD to explore non-flat binding pockets and achieve better selectivity compared to predominantly flat, aromatic fragments.[10][11]

-

Defined Exit Vectors: The molecule presents clear points for chemical modification that are synthetically accessible. The carboxylic acid can be readily converted to amides or esters, exploring one vector of the binding pocket. The methoxy group on the benzoyl ring can be modified or replaced to probe another.

-

Synthetic Accessibility: The synthesis of this molecule is straightforward, typically involving the acylation of piperidine-4-carboxylic acid with 4-methoxybenzoyl chloride. The commercial availability of the starting materials and the robustness of the amide bond formation make this fragment and its analogs readily accessible for library construction and follow-up chemistry.

The FBDD Workflow with this compound

The integration of a fragment like this compound into an FBDD campaign follows a well-defined, multi-stage process.

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Detecting the Initial Interaction

The first step is to screen a library of fragments, including our molecule of interest, against the target protein to identify binders. Due to the weak affinities, this requires highly sensitive biophysical techniques.

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[12][13]

Objective: To identify fragments that bind to the target protein and to estimate their dissociation constants (KD).

Methodology:

-

Protein Immobilization: The target protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

-

Fragment Preparation: Fragments from the library are dissolved in an appropriate buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to a final concentration typically in the range of 100-500 µM.

-

Screening: The fragment solutions are injected over the protein and reference channels. The binding is monitored as a change in the response units (RU).

-

Data Analysis: The response from the reference channel is subtracted from the protein channel to correct for bulk refractive index changes and non-specific binding. Hits are identified as fragments that show a concentration-dependent binding signal.

-

Affinity Ranking: For initial hits, a dose-response curve is generated by injecting a range of fragment concentrations to determine the KD.

NMR spectroscopy is a powerful tool for fragment screening that can provide information on binding and the location of the binding site.[5][14]

Objective: To identify fragments that bind to the target protein by observing chemical shift perturbations in the protein's NMR spectrum.

Methodology:

-

Protein Preparation: A sample of uniformly ¹⁵N-labeled target protein is prepared in a suitable NMR buffer.

-

Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the protein alone is recorded. This spectrum serves as a reference fingerprint of the protein's structure.

-

Fragment Addition: The fragment library is typically screened in mixtures of 5-10 compounds to increase throughput. The fragment mixture is added to the protein sample.

-

HSQC Spectrum Acquisition: A new ¹H-¹⁵N HSQC spectrum is acquired in the presence of the fragment mixture.

-

Hit Identification: The spectra with and without the fragment mixture are overlaid. Significant changes in the chemical shifts of specific amide peaks in the protein spectrum indicate a binding event.

-

Deconvolution: If a mixture shows activity, the individual fragments from that mixture are then screened separately to identify the specific binder.

Hit Validation and Structural Characterization

Once initial hits are identified, they must be validated by an orthogonal method, and the precise binding mode needs to be determined, typically by X-ray crystallography.

X-ray crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the target protein, which is invaluable for guiding the next steps of drug design.

Objective: To determine the atomic-level structure of the this compound-target complex.

Methodology:

-

Protein Crystallization: High-quality crystals of the target protein are grown.

-

Fragment Soaking: The protein crystals are transferred to a solution containing a high concentration of the fragment (typically 1-10 mM) and allowed to soak for a defined period.

-

Cryo-protection and Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined.

-

Binding Mode Analysis: The final structure reveals the precise orientation of the fragment in the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it makes with the protein.

From Hit to Lead: The Path of Optimization

With a validated hit and a high-resolution structure in hand, the process of evolving the fragment into a potent lead compound begins. This is a creative and iterative process guided by the principles of medicinal chemistry and the structural insights gained from the initial screen.

The Importance of Ligand Efficiency

During the optimization process, it is crucial to not only increase the binding affinity but also to maintain or improve the "quality" of the binding. Ligand efficiency (LE) is a key metric used for this purpose. It normalizes the binding affinity for the size of the molecule (typically the number of non-hydrogen atoms).

LE = -RTln(KD) / N

Where R is the gas constant, T is the temperature, KD is the dissociation constant, and N is the number of non-hydrogen atoms.

A high LE indicates that the molecule is making very efficient use of its atoms to achieve its binding affinity. The goal of fragment-to-lead optimization is to add functionality that significantly improves affinity without disproportionately increasing the size of the molecule, thus keeping the LE high.

Structure-Guided Growth of this compound

The X-ray structure of our fragment bound to the target protein will reveal "growth vectors" – points on the molecule that can be extended into nearby sub-pockets of the binding site to form additional favorable interactions.

References

- 1. On-line Software [vcclab.org]

- 2. Property Calculation, Molecular Database Search [molinspiration.com]

- 3. acdlabs.com [acdlabs.com]

- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mcule.com [mcule.com]

- 7. scbt.com [scbt.com]

- 8. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]

- 10. fiveable.me [fiveable.me]

- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemaxon.com [chemaxon.com]

- 13. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" derivatives for SAR studies

Synthesis of "1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid" and its Derivatives for Structure-Activity Relationship (SAR) Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of this compound, in particular, serve as crucial intermediates and final compounds in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.[2][3] The systematic modification of this core structure allows researchers to conduct detailed Structure-Activity Relationship (SAR) studies, which are fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[2]

This application note provides a comprehensive guide for the synthesis of the parent compound, this compound, and outlines a strategic approach for generating a library of derivatives for SAR analysis. The protocols herein are designed for robustness and adaptability, catering to professionals in drug discovery and organic synthesis.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The primary synthetic route to the target compound and its derivatives is the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with a suitable acyl chloride.[4] This reaction is a classic example of nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[5][6]

Mechanism Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base, is crucial to neutralize the hydrochloric acid (HCl) byproduct.[8] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

Diagram: General Synthetic Workflow

The overall process from starting materials to analysis is outlined below. This workflow provides a logical sequence for synthesizing a library of compounds for SAR studies.

Caption: High-level workflow for synthesis and SAR analysis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound. It can be readily adapted for derivative synthesis by substituting 4-methoxybenzoyl chloride with other appropriately substituted benzoyl chlorides.

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

4-Methoxybenzoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M aq.)

-

Sodium hydroxide (1 M aq.)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (2.2 eq) to the suspension. The extra equivalent of TEA is to ensure the carboxylic acid proton is also scavenged, facilitating dissolution and reaction. Stir the mixture for 10-15 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.[9] Maintaining a low temperature is critical to control the exothermic reaction and minimize side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Work-up: Cool the reaction mixture again to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction:

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), water, and brine.

-

To isolate the carboxylic acid product, extract the organic layer with 1 M NaOH. The product will move to the aqueous basic layer as its sodium salt.

-

Separate the aqueous layer and wash it with DCM to remove any remaining neutral impurities.

-

-

Precipitation: Cool the basic aqueous layer in an ice bath and acidify to a pH of ~3-4 with 1 M HCl. The product, this compound, will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Purification: For most SAR applications, the product obtained after precipitation is of sufficient purity. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is recommended.[10]

Synthesis of Derivatives for SAR Studies

To explore the SAR, a library of analogs can be synthesized by varying the substituents on the benzoyl ring. This is achieved by replacing 4-methoxybenzoyl chloride in the protocol above with other commercially available or custom-synthesized benzoyl chlorides.

Diagram: SAR Strategy

Caption: Strategy for generating a compound library for SAR.

The table below outlines a representative set of derivatives that could be synthesized to probe different electronic and steric effects.

| Derivative Substituent (R) | Benzoyl Chloride Reagent | Expected Effect | Purpose in SAR Study |

| H | Benzoyl chloride | Electronic/Steric Baseline | Parent compound for reference |

| 4-Cl | 4-Chlorobenzoyl chloride | Electron-withdrawing, Halogen bonding | Probe tolerance for electronegative groups |

| 4-CH₃ | 4-Methylbenzoyl chloride | Electron-donating, Lipophilic | Evaluate impact of small alkyl groups |

| 4-NO₂ | 4-Nitrobenzoyl chloride | Strongly electron-withdrawing | Test limits of electronic perturbation |

| 3,4-di-OCH₃ | 3,4-Dimethoxybenzoyl chloride | Increased electron-donating | Explore impact of additional H-bond acceptors |

| 2-Cl | 2-Chlorobenzoyl chloride | Steric hindrance near amide | Probe steric tolerance around the rotatable bond |

Characterization and Data Analysis

Each synthesized compound must be rigorously characterized to confirm its identity and purity before biological testing.

-

Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should typically be >95% for SAR studies.

Conclusion

The N-acylation of piperidine-4-carboxylic acid provides a reliable and flexible route to a diverse library of 1-(aroyl)piperidine-4-carboxylic acids. The protocols and strategies outlined in this application note offer a solid foundation for researchers engaged in SAR-driven drug discovery projects, enabling the systematic optimization of this medicinally important scaffold.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Use of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic Acid in Solid-Phase Synthesis

Introduction: A Privileged Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets. Its conformational rigidity and synthetic tractability make it a cornerstone in the design of novel therapeutics. When functionalized as 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid , this scaffold becomes an exceptionally versatile building block for solid-phase synthesis (SPS), a technique that enables the rapid and efficient generation of large chemical libraries.

The 4-methoxybenzoyl group offers a specific electronic signature and steric bulk, while the carboxylic acid at the 4-position provides a convenient handle for attachment to a solid support. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective incorporation and subsequent diversification of this valuable scaffold in solid-phase synthetic workflows. We will explore the chemical rationale behind its use, provide detailed, field-tested protocols, and illustrate its application in library generation.

Scientific Rationale: Why Choose this Scaffold?

The strategic advantage of using this compound in solid-phase synthesis is multi-faceted:

-

Structural Rigidity: The piperidine ring's chair-like conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity.

-

Vectorial Diversity: Once attached to the resin via its carboxylic acid, the piperidine scaffold can be further functionalized, allowing for the exploration of chemical space in a controlled, vectorial manner.

-

Physicochemical Properties: The methoxybenzoyl group imparts specific lipophilic and electronic characteristics, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

PART 1: Core Protocols for Scaffold Immobilization

This section details the fundamental procedures for attaching this compound to a solid support. The protocols are optimized for standard amine-functionalized resins, such as Rink Amide resin, which yields a C-terminal amide upon cleavage.

Protocol 1.1: Resin Preparation and Swelling

Rationale: Adequate swelling of the polymer support is paramount for the success of any solid-phase reaction. It ensures that the reactive sites within the bead are fully accessible to reagents, thereby maximizing reaction kinetics and yields. For polystyrene-based resins, dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent swelling solvents.

Procedure:

-

Place the desired quantity of Rink Amide resin (e.g., 100 mg, with a substitution level of 0.5-1.0 mmol/g) into a fritted reaction vessel.

-

Add DCM to completely immerse the resin and allow it to swell with gentle agitation for 30 minutes.

-

Drain the DCM and wash the resin three times with DMF. The resin is now prepared for the subsequent deprotection step.

Protocol 1.2: Fmoc-Deprotection of the Resin

Rationale: Rink Amide resins are commonly supplied with the terminal amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group must be cleaved to expose the primary amine for the coupling reaction. A solution of 20% piperidine in DMF is the gold standard for this transformation.[1]

Procedure:

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

-

Agitate the slurry for 5 minutes at room temperature and then drain the solution.

-

Add a fresh portion of the 20% piperidine solution and continue agitation for an additional 15 minutes.

-

Thoroughly wash the resin with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirm the presence of a free primary amine using a qualitative ninhydrin (Kaiser) test. A positive result is indicated by a deep blue color on the resin beads.

Protocol 1.3: Coupling of this compound

Rationale: The formation of the amide bond between the carboxylic acid of the scaffold and the resin-bound amine is a critical step. This is typically achieved using a carbodiimide-mediated coupling strategy. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure are highly effective in promoting the reaction and suppressing side reactions, most notably racemization.

Experimental Workflow for Scaffold Coupling

Caption: Workflow for the coupling of the piperidine scaffold to the amine-functionalized resin.

Procedure:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin extensively with DMF and DCM.

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.

Table 1: Reagent Stoichiometry for Coupling Reaction

| Reagent | Equivalents (vs. Resin Loading) |

| This compound | 3.0 |

| HOBt or OxymaPure | 3.0 |

| DIC | 3.0 |

| Solvent (DMF) | To ensure adequate swelling |

PART 2: Advanced Applications - Library Synthesis

With the scaffold securely anchored to the solid support, the stage is set for the generation of a diverse library of compounds. This is achieved by introducing a point of diversity, for example, by utilizing a piperidine scaffold that contains an additional functional group masked with an orthogonal protecting group. For this illustration, we will consider a scenario where the piperidine ring is also substituted with an aminomethyl group at the 1-position, protected with an Fmoc group.

Protocol 2.1: Selective Deprotection of the Diversification Handle

Rationale: Orthogonal protecting groups are the cornerstone of combinatorial chemistry, allowing for the selective deprotection of one functional group in the presence of others. In this case, the Fmoc group on the aminomethyl substituent can be removed with piperidine without affecting the acid-labile linkage to the Rink Amide resin.

Procedure:

-

Swell the resin-bound scaffold in DMF.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the aminomethyl substituent.

-

Wash the resin thoroughly with DMF and DCM to remove all byproducts.

Protocol 2.2: Diversification via N-Acylation

Rationale: The newly exposed primary amine can now be acylated with a library of carboxylic acids to introduce the first dimension of diversity.

Procedure:

-

In parallel reaction vessels, pre-activate a library of diverse carboxylic acids (R-COOH) with DIC and HOBt in DMF, as described in Protocol 1.3.

-

Add the activated carboxylic acid solutions to the deprotected resin-bound scaffold.

-

Allow the reactions to proceed for 2-4 hours at room temperature.

-

Wash the resins extensively with DMF and DCM.

Logical Flow for Library Generation

Caption: A generalized workflow for the solid-phase synthesis of a diversified piperidine library.

PART 3: Cleavage and Characterization

Protocol 3.1: Cleavage from the Solid Support

Rationale: The final step is the liberation of the synthesized compounds from the resin. For the acid-labile Rink Amide linker, a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) is used. Scavengers, such as triisopropylsilane (TIS) and water, are included to quench reactive cationic species that can lead to side products.

Procedure:

-

Wash the resin with DCM and dry it thoroughly under a stream of nitrogen.

-